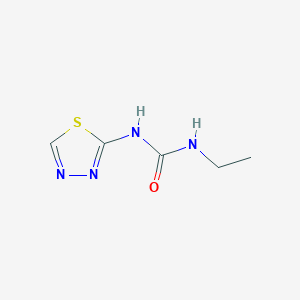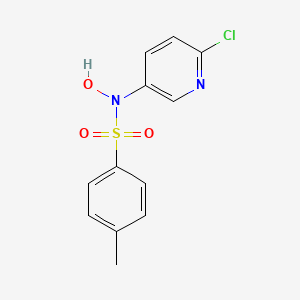
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridinyl group, a hydroxy group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloropyridine-3-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Chloropyridin-3-yl)methylamine
- N-(6-Chloropyridin-3-yl)methylethanimidamide hydrochloride
- N-(6-Chloropyridin-3-yl)methylacetamide
Uniqueness
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and sulfonamide groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Propiedades
Número CAS |
63064-06-2 |
|---|---|
Fórmula molecular |
C12H11ClN2O3S |
Peso molecular |
298.75 g/mol |
Nombre IUPAC |
N-(6-chloropyridin-3-yl)-N-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c1-9-2-5-11(6-3-9)19(17,18)15(16)10-4-7-12(13)14-8-10/h2-8,16H,1H3 |
Clave InChI |
RLKZCKDPOUCRJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CN=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

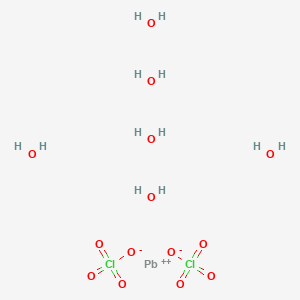
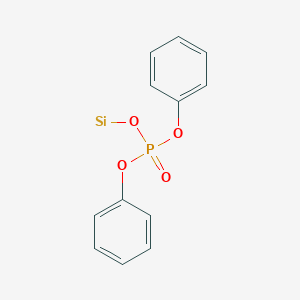
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
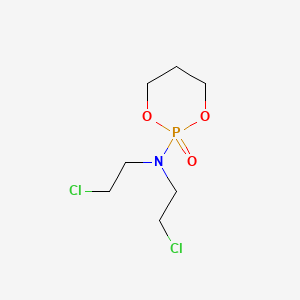
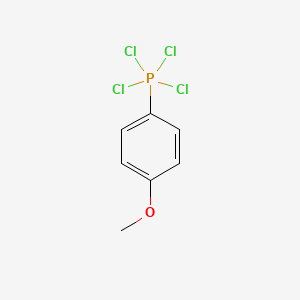
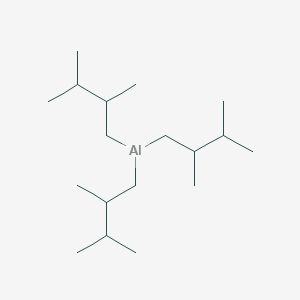

![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
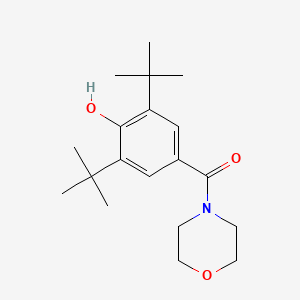
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
